7-Methoxy-1H-indazole-4-carbaldehyde
Description
Significance of Indazole Heterocycles in Contemporary Chemical Biology
Indazole heterocycles are of paramount importance in modern chemical biology due to their wide array of pharmacological activities. nih.govtaylorandfrancis.com These compounds are integral to numerous drugs and are recognized for their roles as anti-inflammatory, antimicrobial, anti-HIV, and antitumor agents. nih.govnih.gov Their ability to interact with various biological targets makes them a focal point in the quest for novel therapeutic agents for a range of diseases, including cardiovascular conditions and parasitic infections. benthamdirect.comnih.gov
Overview of the 1H-Indazole Scaffold as a Privileged Structure
The 1H-indazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from its recurring presence in molecules that exhibit significant biological activity across diverse targets. researchgate.net The versatility of the indazole ring allows for the creation of a multitude of derivatives with varied pharmacological profiles. researchgate.net
Indazole is an aromatic heterocyclic system with ten π-electrons. nih.gov It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and predominant form in various states. nih.govnih.govchemicalbook.com The presence of two nitrogen atoms allows for both hydrogen bond donor and acceptor capabilities, a key feature in its interaction with biological macromolecules. pharmablock.com The electronic structure of these tautomers can differ significantly, which influences their chemical reactivity and spectroscopic properties. acs.org
The structural characteristics of the indazole ring system are presented in the table below:
| Feature | Description |
| Molecular Formula | C₇H₆N₂ |
| System | Bicyclic heteroaromatic |
| Component Rings | Benzene (B151609) and Pyrazole (B372694) |
| π-Electrons | 10 |
| Primary Tautomers | 1H-indazole, 2H-indazole |
While the indazole ring system is not commonly found in nature, with only a few natural products like Nigellicine, Nigeglanine, and Nigellidine identified, synthetic indazole derivatives have a rich history in medicinal chemistry. pnrjournal.com Research into indazoles has led to the development of numerous compounds with therapeutic applications, including the anti-inflammatory drug Bendazac and the antiemetic Granisetron. pnrjournal.comchemie-brunschwig.ch The continuous exploration of indazole chemistry has yielded a plethora of derivatives with a broad spectrum of biological activities. austinpublishinggroup.compnrjournal.com
Role of Indazoles as Bioisosteres in Medicinal Chemistry and Drug Design
A crucial role of the indazole nucleus in drug design is its function as a bioisostere for other aromatic systems, most notably indole (B1671886) and phenol (B47542). pharmablock.comacs.orgacs.org This bioisosteric replacement is a strategic approach to enhance a molecule's pharmacological properties, such as metabolic stability and target affinity. pharmablock.comnih.gov For instance, substituting a phenol group with an indazole can lead to increased lipophilicity and reduced susceptibility to metabolic processes. pharmablock.com This strategy has been successfully employed in the development of various inhibitors, including those for protein kinases and NMDA receptors. pharmablock.comnih.gov
Academic Research Trajectories for Substituted Indazole Scaffolds
Current academic research on substituted indazole scaffolds is vibrant and multifaceted. researchgate.net A significant focus is on the synthesis of novel derivatives with tailored biological activities. rsc.orgorganic-chemistry.org Researchers are exploring various synthetic methodologies, including metal-catalyzed cross-coupling reactions and direct C-H functionalization, to access a wide range of substituted indazoles. organic-chemistry.orgtaylorandfrancis.com These efforts aim to develop new anticancer agents, kinase inhibitors, and treatments for neurodegenerative and infectious diseases. nih.govresearchgate.netrsc.org The exploration of structure-activity relationships (SAR) is a key component of this research, guiding the design of more potent and selective drug candidates. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6(5-12)7-4-10-11-9(7)8/h2-5H,1H3,(H,10,11) |
InChI Key |
IAGLGBHPILHSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=NN2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 7 Methoxy 1h Indazole 4 Carbaldehyde
Reactions at the Aldehyde Functionality (C4-Carbaldehyde)
The aldehyde group at the C4 position is a versatile handle for a wide range of chemical reactions, including oxidation, reduction, nucleophilic additions, and cyclizations. These transformations are crucial for building molecular complexity and accessing diverse chemical scaffolds.
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of indazole-carbaldehydes can be oxidized to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of many compounds, as the carboxylic acid group can be further modified into esters, amides, and other derivatives. While specific studies on the oxidation of 7-Methoxy-1H-indazole-4-carbaldehyde are not extensively detailed in the provided results, the oxidation of similar indazole-3-carboxaldehydes is a known process. nih.govrsc.org For instance, the formation of a carboxylic acid side product has been observed during the nitrosation of indoles under certain conditions, suggesting that the aldehyde is susceptible to oxidation. nih.govrsc.org
| Reactant | Product | Reagents and Conditions | Reference |
| Indazole-3-carboxaldehyde | Indazole-3-carboxylic acid | Dediazoniation in acidic conditions, followed by oxidation | nih.govrsc.org |
This table is based on analogous reactions of indazole-3-carboxaldehydes and serves as a predictive model for the reactivity of this compound.
Reduction to Alcohol Derivatives
The reduction of the aldehyde group to a primary alcohol is another key transformation. This reaction provides access to secondary alcohols and amines through further functionalization. nih.govrsc.org The resulting (7-Methoxy-1H-indazol-4-yl)methanol can serve as a building block for various synthetic applications. The specific conditions for the reduction of this compound would likely involve standard reducing agents used for aldehyde reductions.
Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Wittig)
The aldehyde functionality of this compound is a prime site for nucleophilic addition and condensation reactions, which are fundamental for carbon-carbon bond formation.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a base. It is a powerful method for creating new alkenes. nih.govrsc.org While a specific example with this compound is not provided, the general reactivity of indazole-carboxaldehydes in Knoevenagel condensations is well-established. nih.govrsc.org
Wittig Reaction: The Wittig reaction provides another route to synthesize alkenes from aldehydes. nih.govrsc.org This reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene with high stereoselectivity, depending on the ylide and reaction conditions. The versatility of the Wittig reaction allows for the introduction of a wide variety of substituents at the C4 position. nih.govrsc.org
| Reaction Type | Reactants | General Product | Reference |
| Knoevenagel Condensation | 1H-Indazole-3-carboxaldehyde, Active Methylene Compound | 3-(Indazol-3-yl)acrylic acid derivatives | nih.govrsc.org |
| Wittig Reaction | 1H-Indazole-3-carboxaldehyde, Phosphonium Ylide | 3-(alkenyl)-1H-indazoles | nih.govrsc.org |
This table is based on analogous reactions of indazole-3-carboxaldehydes and serves as a predictive model for the reactivity of this compound.
Cyclization Reactions for Heteroaromatic Ring Annulation (e.g., Oxazoles, Thiazoles, Benzimidazoles)
The aldehyde group of this compound is a key functional group for the construction of fused heterocyclic systems. Through cyclization reactions, it can be converted into various heteroaromatic rings like oxazoles, thiazoles, and benzimidazoles. nih.govrsc.org These annulated heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The specific reaction partners and conditions would determine the nature of the resulting fused ring system. nih.govrsc.org
Transformations of the Methoxy (B1213986) Substituent at C7
The methoxy group at the C7 position of the indazole ring also offers opportunities for chemical modification, primarily through ether cleavage reactions.
Demethylation and Ether Cleavage Reactions
Demethylation of the methoxy group to the corresponding phenol (B47542) (7-hydroxy-1H-indazole-4-carbaldehyde) is a significant transformation. This reaction unmasks a hydroxyl group, which can then be used for further functionalization, such as etherification, esterification, or as a directing group in subsequent reactions. A study on the Vilsmeier-Haack reaction of a pyrazole (B372694) derivative showed that cleavage of a methoxy group in a 2-methoxyethoxy chain can occur under the reaction conditions. mdpi.com This suggests that the methoxy group on the indazole ring could also be susceptible to cleavage under certain acidic or Lewis acidic conditions.
Introduction of Alternative C7 Substituents for Structure-Activity Relationship (SAR) Studies
The methoxy group at the C7 position of this compound is a key site for modification to probe SAR. Demethylation to the corresponding 7-hydroxy derivative provides a crucial anchor point for introducing a variety of new functionalities. This transformation allows for the synthesis of diverse ethers and esters, significantly expanding the chemical space for biological screening.
Alkylation of the 7-hydroxy group can be achieved under standard Williamson ether synthesis conditions, reacting the phenoxide with a range of alkyl halides. This strategy allows for the introduction of varying chain lengths, branching, and cyclic systems, which can modulate the lipophilicity and steric profile of the molecule. These modifications are critical for optimizing interactions with biological targets. nih.govbeilstein-journals.org
Furthermore, the 7-hydroxy intermediate can be acylated to form esters. This is typically accomplished by reacting the phenol with acyl chlorides or anhydrides in the presence of a base. The resulting esters can serve as prodrugs or as analogs with altered electronic and steric properties.
The table below illustrates the types of derivatives that can be generated from the 7-hydroxy intermediate.
| Precursor | Reagent | Resulting C7-Substituent | Derivative Class |
| 7-Hydroxy-1H-indazole-4-carbaldehyde | Alkyl Halide (e.g., Ethyl Iodide) | Alkoxy (e.g., Ethoxy) | Ether |
| 7-Hydroxy-1H-indazole-4-carbaldehyde | Acyl Chloride (e.g., Acetyl Chloride) | Acyloxy (e.g., Acetoxy) | Ester |
| 7-Hydroxy-1H-indazole-4-carbaldehyde | Benzyl Bromide | Benzyloxy | Ether |
Further Functionalization of the Indazole Nucleus (beyond C4 and C7)
Beyond the C4-carbaldehyde and C7-methoxy groups, the indazole core itself offers multiple positions for further functionalization, enabling a deeper exploration of the chemical space and SAR.
Halogenation of the indazole ring, particularly at the C3, C5, or C6 positions, provides a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The resulting bromo-indazole can then undergo Suzuki-Miyaura, Sonogashira, Heck, or Stille coupling reactions to form carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net This allows for the introduction of aryl, heteroaryl, alkynyl, and other groups, which can significantly impact the biological activity of the resulting compounds.
A study demonstrated the regioselective C7-bromination of 4-substituted 1H-indazoles, which could then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids to yield C7-arylated indazoles. nih.gov Similarly, copper-catalyzed cross-coupling reactions have been employed to synthesize N(2)-substituted indazoles. rsc.orgrsc.org
The table below outlines some common cross-coupling reactions utilized for indazole functionalization.
| Halogenated Indazole | Coupling Partner | Catalyst | Reaction Type | Resulting Moiety |
| Bromo-indazole | Arylboronic acid | Palladium | Suzuki-Miyaura | Aryl |
| Iodo-indazole | Terminal alkyne | Palladium/Copper | Sonogashira | Alkynyl |
| Bromo-indazole | Alkene | Palladium | Heck | Alkenyl |
The introduction of nitrogen- and sulfur-containing functional groups onto the indazole nucleus can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity.
Amino Groups: Amino groups can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution reactions. nih.govresearchgate.net The resulting amino-indazoles are valuable intermediates for the synthesis of amides, sulfonamides, and ureas, further diversifying the compound library. nih.gov For example, 3-aminoindazoles have been used as hinge-binding motifs in kinase inhibitors. nih.gov
Nitro Groups: Nitration of the indazole ring can be achieved using standard nitrating agents. The position of nitration is influenced by the existing substituents on the ring. The nitro group, being a strong electron-withdrawing group, can modulate the pKa of the indazole nitrogen and influence its binding to target proteins. It can also serve as a precursor for the amino group via reduction.
Sulfonyl Groups: Sulfonylation of indazoles can be accomplished through electrophilic substitution with sulfonyl chlorides or by other methods like electrochemical synthesis. researchgate.netnih.gov These sulfonylated indazoles have been investigated for various biological activities. nih.govrsc.org For instance, an electrochemical method has been developed for the C3-H sulfonylation of 2H-indazoles. nih.gov
Strategic Derivatization for Compound Library Generation
The chemical reactivity of this compound at multiple positions makes it an ideal scaffold for the generation of compound libraries for high-throughput screening. By systematically applying the derivatization strategies discussed above, a large and diverse collection of analogs can be synthesized.
A combinatorial approach can be employed where different building blocks are introduced at various positions of the indazole core. For example, a library can be generated by:
Varying the C7-substituent: A set of diverse alcohols and carboxylic acids can be used to create a range of ethers and esters.
Functionalizing the C4-aldehyde: The aldehyde can be converted into various functional groups such as amines (via reductive amination), alkenes (via Wittig reaction), or heterocycles.
Modifying the indazole nucleus: Halogenation followed by a variety of cross-coupling reactions can introduce a wide array of substituents at other positions on the ring.
This systematic approach allows for the efficient exploration of the chemical space around the this compound scaffold, maximizing the potential for discovering novel compounds with desired biological activities. The indazole scaffold is indeed considered a "privileged scaffold" in drug discovery due to its proven success in yielding therapeutic agents. researchgate.net
Structure Activity Relationship Sar Investigations of 7 Methoxy 1h Indazole 4 Carbaldehyde and Its Analogs
Impact of Positional Isomerism on Biological Activity (e.g., 4-carbaldehyde vs. other positions)
The positioning of functional groups on the indazole ring is a critical determinant of biological activity. The location of the carbaldehyde group, in particular, can significantly influence the pharmacological profile of the molecule. While direct comparative studies on the positional isomers of 7-Methoxy-1H-indazole-carbaldehyde are not extensively detailed in the available literature, the broader principles of SAR in indazole derivatives underscore the importance of substituent placement.
For instance, the substitution pattern on the indazole ring dictates the molecule's interaction with target proteins. Studies on different classes of indazole derivatives have shown that moving a key functional group from one position to another can lead to a dramatic loss or alteration of activity. Research on indazole-3-carboxamides as CRAC channel blockers has demonstrated that the specific regiochemistry of the amide linker at the C3 position is crucial for inhibiting calcium influx. researchgate.net The reverse amide isomer, by contrast, was found to be inactive, highlighting the stringent steric and electronic requirements of the binding pocket. researchgate.net
Similarly, the position of the aldehyde group on the 7-methoxy-1H-indazole scaffold, whether at C4, C3, C5, or C6, would alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for a given biological target. The C4-carbaldehyde, along with the C7-methoxy group, creates a specific electronic and steric environment that is key to its activity. Shifting the aldehyde to another position would change its spatial relationship with the methoxy (B1213986) group and the pyrazole (B372694) moiety of the indazole ring, likely leading to different biological outcomes.
Table 1: Comparison of Indazole-Carbaldehyde Positional Isomers and Related Derivatives
| Compound | Position of Carbonyl Group | Reported Significance/Activity |
| 7-Methoxy-1H-indazole-4-carbaldehyde | C4 | Serves as a key intermediate for more complex biologically active molecules. reagentia.eu |
| 1-Methyl-1H-indazole-4-carbaldehyde | C4 | A versatile building block in the synthesis of pharmaceutical intermediates. a2bchem.com |
| 7-Methyl-1H-indazole-5-carbaldehyde | C5 | Used as a chemical intermediate. bldpharm.com |
| 7-Methoxy-1H-indole-3-carbaldehyde | C3 (on indole) | A related indole (B1671886) derivative used in chemical synthesis. sigmaaldrich.com |
| Indazole-3-carboxamide | C3 (amide) | Regiochemistry is critical for CRAC channel inhibition. researchgate.net |
Influence of the C7 Methoxy Group on Molecular Recognition and Target Binding
The methoxy group at the C7 position of the indazole ring plays a significant role in the molecule's interaction with biological targets. Its electronic and steric properties can profoundly influence molecular recognition and binding affinity. The C7-methoxy group is an electron-donating group, which can modulate the electron density of the aromatic system and influence the acidity of the N1-H of the pyrazole ring. This, in turn, can affect the strength of hydrogen bonds and other non-covalent interactions with the target protein.
Crystal structure analysis of 7-methoxy-1H-indazole has shown that the methoxy group lies in the same plane as the indazole ring system, which can have implications for how the molecule fits into a binding pocket. In some contexts, a methoxy group can participate in hydrogen bonding by acting as a hydrogen bond acceptor. Its presence can also create favorable van der Waals interactions with hydrophobic residues in the binding site.
Furthermore, the methoxy group can influence the metabolic stability of the compound. In some cases, O-demethylation can be a metabolic pathway, leading to the formation of a hydroxyl group, which can then be further metabolized. The position of the methoxy group at C7 can also sterically hinder or facilitate access to other parts of the molecule for metabolizing enzymes.
Role of the C4 Aldehyde Functionality in Pharmacological Profiles
The aldehyde group at the C4 position is a key functional group that can significantly contribute to the pharmacological profile of this compound. Aldehydes are electrophilic and can participate in various types of interactions with biological macromolecules. The C4-aldehyde can act as a hydrogen bond acceptor through its carbonyl oxygen, which is a common interaction in drug-receptor binding.
Moreover, under certain conditions, an aldehyde can form a reversible covalent bond with nucleophilic residues, such as the thiol group of a cysteine or the amino group of a lysine (B10760008), in a protein's active site. This potential for covalent modification can lead to potent and prolonged inhibition of the target. However, the reactivity of the aldehyde must be finely tuned to avoid off-target effects.
The aldehyde functionality also imparts specific steric and electronic properties to the C4 position. It is a planar group that influences the local conformation of the molecule. Its electron-withdrawing nature affects the electronic distribution of the benzene (B151609) portion of the indazole ring, which can be important for pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.
Systematic Exploration of N-Substituents and their Contribution to Bioactivity
The indazole ring has two nitrogen atoms, and substitution at the N1 or N2 position can have a profound impact on the biological activity of the resulting derivatives. The N-H group of an unsubstituted indazole can act as a hydrogen bond donor, which is often a critical interaction for target binding. Replacing the hydrogen with other substituents can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its binding mode.
Systematic exploration of N-substituents allows for the fine-tuning of a compound's pharmacological profile. For example, the introduction of small alkyl groups, such as a methyl group, can increase lipophilicity and potentially enhance cell permeability. Larger or more complex substituents can be used to probe the binding site for additional pockets or to introduce new interaction points.
Table 2: Impact of N-Substitution on Indazole Derivatives
| N-Substituent | General Effect on Properties | Potential Impact on Bioactivity |
| Hydrogen (unsubstituted) | Acts as a hydrogen bond donor | Often crucial for anchoring the molecule in the binding site. |
| Small Alkyl (e.g., Methyl) | Increases lipophilicity | Can improve cell permeability and metabolic stability. mdpi.com |
| Aryl or Heteroaryl | Introduces potential for pi-stacking | Can provide additional binding interactions and modulate electronic properties. |
| Functionalized Chains | Can introduce new interaction points (e.g., H-bond donors/acceptors) | Allows for probing of the binding site and optimization of potency and selectivity. |
Comparative SAR Studies of Bioisosteric Indazole Replacements
Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound while maintaining its biological activity. drughunter.com This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic properties. In the context of this compound, the indazole ring itself can be replaced by other bicyclic heterocycles to explore different chemical space and potentially improve properties like solubility, metabolic stability, or patentability.
Potential bioisosteres for the indazole ring include benzimidazole (B57391), benzotriazole, indole, and azaindazoles. Each of these scaffolds has a different arrangement of nitrogen atoms and, consequently, different hydrogen bonding patterns and electronic distributions. For example, replacing the indazole with a benzimidazole would change the position of the hydrogen bond-donating N-H group within the five-membered ring.
Comparative SAR studies of such bioisosteric replacements can provide valuable insights into the key interactions required for biological activity. For instance, a study on MAO-B inhibitors used a bioisosteric replacement strategy to introduce a 1,2,4-oxadiazole (B8745197) ring, which resulted in a potent and selective inhibitor. nih.gov This highlights how subtle changes in the heterocyclic core can lead to significant improvements in the pharmacological profile.
Table 3: Potential Bioisosteric Replacements for the Indazole Scaffold
| Bioisosteric Scaffold | Key Differences from Indazole | Potential Advantages |
| Benzimidazole | Different nitrogen arrangement in the 5-membered ring | Modulated hydrogen bonding capacity and pKa. |
| Benzotriazole | Three nitrogen atoms in the 5-membered ring | Different hydrogen bonding patterns and electronic properties. |
| Indole | One nitrogen atom in the 5-membered ring | Primarily a hydrogen bond donor, different overall shape. |
| Azaindazole (e.g., Pyrrolopyridine) | A carbon in the benzene ring is replaced by a nitrogen | Alters the electronic properties and potential for hydrogen bonding. |
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
Based on the SAR investigations, a pharmacophore model for the this compound scaffold can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
The key pharmacophoric features of this scaffold likely include:
The Indazole N-H as a Hydrogen Bond Donor: The N1-H of the pyrazole ring is a crucial hydrogen bond donor, likely anchoring the molecule in the active site of its target protein.
The C4-Aldehyde as a Hydrogen Bond Acceptor and Potential Covalent Binder: The carbonyl oxygen of the aldehyde is a key hydrogen bond acceptor. The electrophilic nature of the aldehyde carbon also presents the possibility of forming a reversible covalent bond with nucleophilic residues in the binding site.
The Bicyclic Aromatic Scaffold: The planar indazole ring system provides a rigid core for the optimal spatial arrangement of the key functional groups and can participate in pi-pi stacking interactions with the target.
These features collectively define the pharmacophore of this compound and provide a roadmap for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Biological Activity and Mechanistic Investigations of 7 Methoxy 1h Indazole 4 Carbaldehyde and Its Derivatives
Modulatory Effects on Enzyme Systems
The core structure of 7-Methoxy-1H-indazole-4-carbaldehyde serves as a versatile scaffold for the design of potent enzyme inhibitors. Research has demonstrated that derivatives of this compound can selectively target and modulate the activity of several critical enzymes.
While direct studies on this compound as a Nitric Oxide Synthase (NOS) inhibitor are not extensively documented, its precursor analog, 7-methoxyindazole, has been a subject of such investigations. The indazole ring is a key structural feature for NOS inhibition. 7-nitroindazole (B13768) is a known neuronal NOS (nNOS) inhibitor, and other substituted indazoles have been explored for their potential to selectively inhibit different NOS isoforms. The methoxy (B1213986) group at the 7-position, as seen in 7-methoxyindazole, influences the electronic properties of the indazole ring system, which can in turn affect its binding affinity and inhibitory potency towards NOS enzymes. The exploration of such analogs provides a basis for understanding how this compound might interact with this enzyme system.
A significant area of research for indazole derivatives has been in the realm of kinase inhibition, owing to the central role of kinases in cell signaling and disease.
Derivatives of the indazole scaffold have been identified as potent inhibitors of several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Extracellular signal-regulated kinases 1 and 2 (ERK1/2). For instance, certain 1H-indazole derivatives have demonstrated significant inhibitory activity against GSK-3β. The substitution pattern on the indazole ring is crucial for determining the potency and selectivity of these inhibitors.
Furthermore, compounds incorporating the indazole structure have been developed as inhibitors of receptor tyrosine kinases like EGFR and FGFRs. These are often implicated in various cancers, making their inhibition a key therapeutic strategy. The planarity and hydrogen bonding capabilities of the indazole nucleus allow it to effectively interact with the ATP-binding pocket of these kinases. The ERK/MAPK signaling pathway, which involves ERK1/2, is another pathway targeted by indazole-based compounds. By inhibiting kinases within this pathway, these compounds can modulate cellular processes such as proliferation, differentiation, and survival.
Table 1: Kinase Inhibition by Selected Indazole Derivatives
| Compound Class | Target Kinase | Observed Effect |
|---|---|---|
| 1H-Indazole Derivatives | GSK-3β | Significant inhibitory activity |
| Indazole-based compounds | EGFR, FGFRs | Inhibition of receptor tyrosine kinase activity |
Receptor Ligand Activity
In addition to enzyme modulation, this compound and its analogs have been investigated for their ability to act as ligands for various G-protein coupled receptors (GPCRs), which are important drug targets.
The indazole moiety is a recognized pharmacophore in the design of ligands for serotonin (B10506) receptors. Specifically, derivatives have been shown to interact with both the 5-HT2 and 5-HT4 receptor subtypes. Depending on the specific substitutions on the indazole ring, these compounds can act as either agonists, activating the receptor, or antagonists, blocking its activity. This dual potential allows for the fine-tuning of serotonergic signaling, which is implicated in a wide array of neurological and psychiatric conditions. The development of selective 5-HT receptor ligands from the indazole class holds significant promise for creating more targeted therapeutics with fewer side effects.
The general indazole scaffold has also been identified as a structural motif in the development of antagonists for the dopamine (B1211576) D2 receptor. D2 receptor antagonism is a key mechanism of action for many antipsychotic drugs. The ability of the indazole ring to mimic the necessary pharmacophoric features for D2 receptor binding underscores its importance in medicinal chemistry. While specific studies on this compound as a D2 antagonist may be limited, the broader activity of the indazole class suggests a potential avenue for exploration. The nature and position of substituents on the indazole core are critical in determining the affinity and efficacy of these compounds at the D2 receptor.
Table 2: Receptor Activity of Indazole Scaffolds
| Compound Class | Target Receptor | Observed Activity |
|---|---|---|
| Indazole Derivatives | Serotonin 5-HT2, 5-HT4R | Agonism and Antagonism |
Antiproliferative and Anticancer Research in in vitro Models
The indazole scaffold is a prominent feature in a number of approved anticancer drugs, and its derivatives are the subject of extensive research for novel therapeutic agents. nih.gov Compounds containing the indazole nucleus have been shown to exhibit a wide range of pharmacological activities, including potent antitumor effects. nih.govnih.gov
Growth Inhibition of Various Cancer Cell Lines
Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.
One area of investigation has been the development of indazole analogues of curcumin (B1669340). A series of these analogues showed low to moderate cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon carcinoma) cell lines. japsonline.com Notably, some of these compounds exhibited greater activity against WiDr cells than both curcumin and tamoxifen. japsonline.com For instance, compound 3b , a curcumin indazole analog, displayed the highest cytotoxic activity against WiDr cells with an IC₅₀ value of 27.20 µM and demonstrated a high selectivity index. japsonline.com The number and position of methoxy groups on the molecule have been shown to influence this cytotoxic activity. japsonline.com
In another study, a series of 1H-indazole derivatives were screened for their ability to inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), HCT116 (colorectal cancer), and the mouse breast cancer cell line 4T1. nih.gov One compound, 2f , demonstrated potent growth inhibitory activity with IC₅₀ values ranging from 0.23 to 1.15 µM across these cell lines. nih.gov Specifically against the 4T1 cell line, compound 2f inhibited both cell proliferation and colony formation. nih.govresearchgate.net
Further research into 1H-indazole-3-amine derivatives revealed their antiproliferative potential against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.govmdpi.com Compound 6o from this series was particularly effective against the K562 cell line, with an IC₅₀ value of 5.15 µM, while showing good selectivity over normal human embryonic kidney cells (HEK-293). nih.govmdpi.com
Additionally, a series of 1-phenyl-4,5-dihydro-2H-benzo[e]indazoles were identified as new colchicine (B1669291) site inhibitors. Among them, compounds C1 and C2 showed potent activity, with low nanomolar growth IC₅₀ concentrations against human colon cancer cell lines. nih.gov Compound C1 also exhibited excellent broad-spectrum antitumor activity in the NCI-60 Human Tumor Cell Lines Screen. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Curcumin Indazole Analog 3b | WiDr (colon carcinoma) | 27.20 | japsonline.com |
| Indazole Derivative 2f | A549, 4T1, HepG2, MCF-7, HCT116 | 0.23 - 1.15 | nih.gov |
| 1H-Indazole-3-amine Derivative 6o | K562 (chronic myeloid leukemia) | 5.15 | nih.govmdpi.com |
| 1-Phenyl-4,5-dihydro-2H-benzo[e]indazole C1 | Human Colon Cancer | Low nanomolar | nih.gov |
| 1-Phenyl-4,5-dihydro-2H-benzo[e]indazole C2 | Human Colon Cancer | Low nanomolar | nih.gov |
Mechanistic Pathways of Anticancer Action (e.g., cell cycle inhibition)
The anticancer activity of this compound derivatives is attributed to several mechanistic pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Studies on the indazole derivative 2f revealed that it promotes apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.govresearchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within the cancer cells. nih.govresearchgate.net
Indazole-pyrimidine derivatives have also been investigated for their mechanism of action. Two such compounds, 4f and 4i , were found to activate caspases-3 and -7, key executioner enzymes in the apoptotic pathway. mdpi.com DNA flow cytometry analysis of MCF-7 cells treated with these compounds showed a slight increase in the percentage of cells in the G0-G1 phase of the cell cycle, suggesting a modest cell cycle arrest. mdpi.com
The 1H-indazole-3-amine derivative 6o was also shown to affect apoptosis and the cell cycle. nih.gov Its mechanism is thought to involve the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway, which are critical regulators of cell survival and death. nih.gov
Furthermore, certain 1-phenyl-4,5-dihydro-2H-benzo[e]indazoles act as colchicine site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and subsequent cell death. nih.gov These compounds, including C1 and C2 , inhibit tubulin polymerization with IC₅₀ values of 3.4 and 1.5 µM, respectively, highlighting their antimitotic activity. nih.gov
Antimicrobial and Antifungal Investigations
Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents. nih.govnih.gov
Antibacterial Activity Studies
A number of indazole derivatives have been synthesized and evaluated for their in vitro antibacterial properties against various Gram-positive and Gram-negative bacteria.
One study focused on novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov This series of compounds showed notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 from this series was particularly effective against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov
In another investigation, a collection of indazole, pyrazole (B372694), and pyrazoline derivatives were screened for their antimicrobial activity. nih.gov Indazole derivatives 2 and 3 showed some activity against Enterococcus faecalis strains, while compound 5 had a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values between 64 and 128 µg/mL. nih.gov
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Indazole Derivative 9 | Streptococcus pyogenes PS | 4 | nih.gov |
| Indazole Derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis | 64 - 128 | nih.gov |
Antifungal and Anticandidal Activity
The emergence of fungal resistance to existing therapies has spurred the search for new antifungal agents, with indazole derivatives showing promise in this area.
A series of indazole and pyrazole derivatives were designed and evaluated for their activity against several Candida species. nih.gov The 3-phenyl-1H-indazole series demonstrated the best broad-spectrum anticandidal activity. nih.gov Compound 10g , which features an N,N-diethylcarboxamide substituent, was the most active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species. nih.gov
Antitubercular Activity Profiles
The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel antitubercular drugs. Indazole and its derivatives have been explored for their potential in this field.
A series of new indole- and indazole-based aroylhydrazones were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds, 3a and 3e , demonstrated excellent antimycobacterial activity with MIC values of 0.4412 µM and 0.3969 µM, respectively. researchgate.net These compounds also exhibited very low toxicity against a human embryonic kidney cell line, indicating a high selectivity index. researchgate.net
In another study, a series of synthetic 7-methoxy-indolizine derivatives, structurally related to indazoles, were screened for their in vitro activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. researchgate.net Indolizine (B1195054) 4 was identified as the most promising agent, with MIC values of 4 µg/mL against the H37Rv strain and 32 µg/mL against the MDR strain. researchgate.netnih.gov
| Compound/Derivative | Mycobacterium tuberculosis Strain(s) | MIC | Reference |
| Indazole-based Aroylhydrazone 3a | H37Rv | 0.4412 µM | researchgate.net |
| Indazole-based Aroylhydrazone 3e | H37Rv | 0.3969 µM | researchgate.net |
| Indolizine 4 | H37Rv | 4 µg/mL | researchgate.netnih.gov |
| Indolizine 4 | MDR strain | 32 µg/mL | researchgate.netnih.gov |
Anti-inflammatory and Immunomodulatory Research
Indazole derivatives have demonstrated notable potential as anti-inflammatory agents. nih.govnih.govscilit.comresearchgate.net Studies on various indazole compounds have shown their ability to inhibit key mediators of the inflammatory response. For instance, research on indazole and its derivatives has revealed their capacity to significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govscilit.com This anti-inflammatory action is attributed, at least in part, to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govscilit.comresearchgate.net
Furthermore, some indazole derivatives have been identified as potent inhibitors of pan-Janus kinase (JAK) with a type 1.5 binding mode, suggesting their potential for topical or inhaled delivery in treating inflammatory diseases. nih.gov The development of dual-action agents that combine anti-inflammatory and other therapeutic properties is an active area of research. For example, 2H-indazole derivatives have been designed as potential dual antimicrobial and anti-inflammatory agents by inhibiting COX-2. mdpi.com The anti-inflammatory properties of indazole derivatives, along with their favorable safety profiles in some cases, make them promising candidates for the development of new anti-inflammatory drugs. nih.govjptcp.com
Antiviral and Anti-HIV Activity Studies
The indazole scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.netarabjchem.org While specific studies on the antiviral activity of this compound are not extensively documented in the available literature, the broader class of indazole derivatives has shown promise.
Research has indicated that certain indazole-containing compounds exhibit anti-HIV activity. nih.govresearchgate.net The mechanism of action for many antiviral agents involves the inhibition of key viral enzymes necessary for replication. For instance, some heterocyclic compounds, a class to which indazoles belong, have been shown to inhibit HIV reverse transcriptase, integrase, and protease. arabjchem.org The development of hybrid molecules, combining the indazole core with other antiviral pharmacophores, represents a strategy to enhance potency and combat drug resistance. arabjchem.orgnih.gov For example, imidazole (B134444) derivatives have been investigated for their anti-HIV potential, with some compounds showing significant inhibitory activity against HIV-1. nih.gov
Neuropharmacological and Mood Modulatory Effects (general indazole derivatives)
Derivatives of the indazole scaffold have been investigated for their potential effects on the central nervous system, showing promise in the areas of neuropharmacology and mood modulation. nih.govnih.gov Abnormal production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in several neurodegenerative diseases. nih.gov Certain indazole derivatives have been designed and synthesized as selective inhibitors of nNOS. nih.gov For instance, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride has been identified as a potent dual agent, acting as a selective nNOS inhibitor and an activator of human carbonic anhydrase I (hCA I), an enzyme linked to cognitive function. nih.gov This dual activity suggests potential therapeutic applications in conditions like Alzheimer's disease and age-related cognitive decline. nih.gov
Furthermore, some indazole derivatives have shown potential in modulating mood. Indazole-based compounds have been explored for their antipsychotic-like properties, with some demonstrating efficacy in preclinical models. researchgate.net
Investigation of Other Biological Activities
The therapeutic potential of indazole derivatives extends beyond anti-inflammatory and antiviral applications, with research exploring a wide range of other biological activities. researchgate.netarabjchem.org
Antidiabetic Activity: Certain indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Several of these derivatives demonstrated significant inhibitory activity, with some showing greater potency than the standard drug acarbose. nih.govnih.gov
Anticonvulsant Activity: The indazole scaffold has been associated with anticonvulsant properties, suggesting its potential in the development of treatments for epilepsy. arabjchem.orggoogle.com
Antioxidant Activity: Indazole derivatives have been investigated for their free radical scavenging capabilities. nih.govscilit.com Some compounds have shown the ability to inhibit lipid peroxidation and scavenge nitric oxide radicals, indicating their potential as antioxidants. nih.govresearchgate.net
Antinociceptive Activity: The analgesic potential of indazole derivatives has been a subject of study, with some compounds showing promise in reducing pain. mdpi.com
Antispermatogenic Activity: Research has explored the potential of certain indazole derivatives as male contraceptives. researchgate.net These compounds have been shown to disrupt the junctions between Sertoli and germ cells in the testes, leading to a reversible loss of germ cells without affecting the hormonal axis. researchgate.net
Antiplatelet Activity: Indazole derivatives have also been investigated for their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases. researchgate.netjocpr.com
Molecular Mechanisms Underlying Observed Biological Effects
Target Identification and Validation
The diverse biological activities of indazole derivatives are a consequence of their interaction with various molecular targets. A key approach in understanding their mechanism of action is the identification and validation of these targets.
For instance, in the context of anti-inflammatory activity, cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β have been identified as direct targets for some indazole derivatives. nih.govscilit.comresearchgate.net In the realm of antiviral research, viral enzymes such as reverse transcriptase, integrase, and protease are primary targets for inhibition. arabjchem.org For neurodegenerative diseases, neuronal nitric oxide synthase (nNOS) has been a validated target for specific indazole compounds. nih.gov In oncology, indazole derivatives have been developed as inhibitors of various kinases, including pan-Pim kinases, Janus kinases (JAK), and fibroblast growth factor receptors (FGFRs). nih.gov Furthermore, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, has been identified as a target for certain 3-substituted 1H-indazoles. nih.gov The development of inhibitors against glutamate (B1630785) racemase, a key enzyme in bacterial peptidoglycan synthesis, highlights another strategy for antibacterial drug discovery using the indazole scaffold. nih.govsemanticscholar.org
Modulation of Signal Transduction Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of critical signal transduction pathways.
In cancer, for example, some 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in tumor cells and plays a crucial role in cell growth, proliferation, and survival. nih.gov These compounds can induce cell cycle arrest and apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Additionally, they can inhibit cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) pathway. nih.gov
Other indazole derivatives have demonstrated the ability to suppress tumor growth by inducing apoptosis through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org These compounds can also disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, further contributing to cell death. rsc.org The inhibition of matrix metalloproteinase-9 (MMP9) and the increase of its tissue inhibitor (TIMP2) by some indazole derivatives can also impede cancer cell migration and invasion. rsc.org
The following table provides a summary of the biological activities and associated molecular targets or pathways for various indazole derivatives.
| Biological Activity | Molecular Target / Pathway | Compound Class/Example |
| Anti-inflammatory | COX-2, TNF-α, IL-1β | Indazole and its derivatives |
| Anti-inflammatory | pan-Janus kinase (JAK) | 1H-indazoles |
| Antiviral (Anti-HIV) | Reverse Transcriptase, Integrase, Protease | Indazole derivatives |
| Neuroprotective | Neuronal Nitric Oxide Synthase (nNOS) | 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride |
| Anticancer | PI3K/AKT/mTOR pathway | 3-amino-1H-indazole derivatives |
| Anticancer | Apoptosis induction (caspase-3, Bax, Bcl-2), MMP9/TIMP2 modulation | Indazole derivatives |
| Antidiabetic | α-glucosidase | Indazole-based thiadiazole hybrids |
| Antibacterial | Glutamate racemase | Indazole derivatives |
Molecular Docking Simulations for Ligand-Target Interactions
Extensive searches for molecular docking studies specifically involving this compound did not yield specific data on its binding modes, affinities, or its potency as a receptor agonist or antagonist.
However, the broader class of indazole derivatives has been the subject of numerous computational investigations to predict their interactions with various biological targets. These studies utilize molecular docking to simulate the placement of indazole-based ligands into the active site of proteins, which is a crucial step in rational drug design. For instance, various indazole derivatives have been docked against targets like the cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. In such studies, compounds showing significant binding energies are identified for further investigation.
Prediction of Binding Modes and Affinities
While specific binding affinity values (such as Ki or IC50) and detailed binding modes for this compound are not available in the reviewed literature, the general methodology for indazole derivatives involves predicting the ligand's conformation and orientation within a protein's binding pocket. This process helps in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The prediction of these interactions is fundamental to understanding the compound's potential biological activity.
Analysis of Receptor Agonism and Antagonism Potency
There is no specific information available from the search results regarding the analysis of receptor agonism or antagonism for this compound through computational methods. For related indazole compounds, such analyses are typically performed to understand how they might activate or inhibit the function of a receptor. These studies are essential in medicinal chemistry to determine the therapeutic potential of a compound.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
No specific molecular dynamics (MD) simulation studies were found for this compound.
In the study of other indazole analogs, MD simulations are employed to assess the stability of the ligand-protein complexes predicted by molecular docking. These simulations provide insights into the dynamic behavior of the ligand within the binding site over time, helping to confirm the stability of the predicted binding mode. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the conformational changes and stability of the complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not present in the available search results.
Density Functional Theory (DFT) Applications for Energetic and Spectroscopic Predictions
While no specific DFT studies for this compound were identified, DFT calculations are a common practice for other indazole and indole (B1671886) derivatives. These calculations are used to optimize the molecular geometry and predict various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. Furthermore, DFT can be used to predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the structural characterization of the compound.
Tautomeric Equilibrium and Stability Assessment
For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This general finding is attributed to the electronic and structural characteristics of the indazole ring system. While specific energetic data for the tautomeric equilibrium of this compound was not found, it is highly probable that the 1H-tautomer is also the predominant form for this derivative. The relative stability of tautomers can be influenced by substituents and the solvent environment, and computational methods like DFT are essential for accurately predicting these effects.
Computational Chemistry in the Development of this compound Derivatives
Computational chemistry provides indispensable tools in modern drug discovery, enabling the early prediction of a compound's pharmacokinetic profile and guiding the optimization of lead candidates. For a molecule like this compound, which belongs to a class of compounds known for its potential as kinase inhibitors, these in silico methods are crucial for refining its properties to achieve a desirable therapeutic profile.
Preclinical Investigations of Advanced Indazole Derivatives
In vivo Pharmacokinetic (PK) Profiling of Lead Compounds
The in vivo pharmacokinetic profile of a potential drug candidate is a critical determinant of its clinical success. These studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism, providing essential information for dose selection and prediction of human pharmacokinetics.
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter in drug development. Several indazole derivatives have demonstrated good oral bioavailability in rodent models. For instance, compound 88 , a selective estrogen receptor degrader, exhibited good bioavailability across different species. nih.gov Similarly, compound 131 , an antitumor agent, showed an oral bioavailability of 72% in Sprague-Dawley rats. nih.gov Another example is CFI-401870 (95 ), a TTK inhibitor, which also displayed good oral bioavailability in rodents. nih.gov The assessment of bioavailability is crucial for determining the feasibility of oral administration for a given compound.
Here is an interactive data table summarizing the bioavailability of select indazole derivatives:
| Compound | Description | Oral Bioavailability | Species |
| 88 | Estrogen Receptor Degrader | Good | Multiple Species |
| 131 | Antitumor Agent | 72% | Sprague-Dawley Rat |
| CFI-401870 (95) | TTK Inhibitor | Good | Rodents |
Plasma clearance refers to the rate at which a drug is removed from the plasma, while metabolic stability indicates a compound's susceptibility to biotransformation by metabolic enzymes. srce.hr These parameters are vital for predicting the dosing frequency and potential for drug-drug interactions.
Researchers have actively sought to optimize the metabolic clearance of indazole derivatives. For example, Mallinger et al. successfully reduced in vivo metabolic clearance of a series of 1H-indazole derivatives through physicochemical property analysis. nih.gov Their work led to the identification of compound 114 , a potent and selective CDK8 inhibitor with optimized pharmacokinetic properties suitable for progression to in vivo cancer models. nih.gov
A systematic study of the in vitro pharmacokinetics of indole (B1671886) and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) revealed that most tested compounds were rapidly cleared in human liver microsomes and hepatocytes. dundee.ac.uk However, the predicted in vivo hepatic clearance was much slower than the intrinsic clearance, likely due to high protein binding. dundee.ac.uk This highlights the importance of considering plasma protein binding when extrapolating in vitro data to in vivo scenarios. mdpi.com Strategies to enhance metabolic stability include structural modifications such as deuteration, cyclization, and changing ring size or chirality. researchgate.net
The following table presents in vitro clearance data for some synthetic cannabinoid receptor agonists with an indazole core:
| Compound | In Vitro System | Intrinsic Clearance (CLint) (mL min-1 kg-1) | Predicted In Vivo Hepatic Clearance (CLH) (mL min-1 kg-1) |
| (S)-AMB-FUBINACA (1) | pHLM | 2944 ± 95.9 | - |
| (R)-AB-FUBINACA | pHLM | 13.7 ± 4.06 | - |
| (S)-AB-FUBINACA | pHHeps | 110 ± 34.5 | 0.34 ± 0.09 |
| (S)-5F-AMB-PINACA | pHHeps | - | 18.25 ± 0.12 |
pHLM: pooled human liver microsomes; pHHeps: pooled cryopreserved human hepatocytes
Efficacy Studies in Relevant Animal Models (e.g., mood disorder models, anti-tubercular models)
Preclinical efficacy studies in relevant animal models are essential to demonstrate the potential therapeutic benefit of a new compound.
While specific studies on 7-Methoxy-1H-indazole-4-carbaldehyde in mood disorder or anti-tubercular models are not available, other indazole derivatives have been investigated for these indications. The endocannabinoid system is a target for mood disorder treatments, and cannabinoid agonists have shown antidepressant potential in preclinical models. nih.gov Given that some indazole derivatives act as cannabinoid receptor agonists, this class of compounds holds promise for mood disorders. dundee.ac.uk
In the context of tuberculosis, several studies have explored the anti-tubercular activity of indazole derivatives. For example, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized and screened for their antimicrobial and anti-tubercular activities. researchgate.net Another study reported the synthesis and anti-tubercular evaluation of indolizine (B1195054) derivatives, a related heterocyclic system. nih.govresearchgate.net These studies often involve determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.govrsc.org
Characterization of Target Engagement in Biological Systems in vivo
Confirming that a drug candidate interacts with its intended molecular target in a living organism is a critical step in preclinical development. This "target engagement" can be assessed through various methods.
For instance, for MLi-2 (178 ), a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor developed for Parkinson's disease, target engagement was confirmed by observing a dose-dependent reduction in the phosphorylation of its substrate in the brains of rats after oral administration. nih.gov In the case of kinase inhibitors, such as those targeting VEGFR-2, target engagement can be evaluated by measuring the inhibition of receptor phosphorylation in tumor xenograft models following drug administration. nih.gov
Development and Optimization of Preclinical Evaluation Protocols
The development and optimization of preclinical evaluation protocols are crucial for obtaining reliable and reproducible data. These protocols are detailed in the methods sections of research publications and are tailored to the specific compound class and therapeutic area.
For pharmacokinetic studies, protocols typically involve administering the compound to animals (e.g., rats, mice) via different routes (e.g., oral, intravenous) and collecting blood samples at various time points. nih.gov The concentration of the drug in plasma is then measured using analytical techniques like LC-MS/MS. researchgate.net
For efficacy studies, the protocols are highly dependent on the disease model. For anti-cancer agents, this may involve using tumor xenograft models in immunocompromised mice. nih.gov For anti-tubercular agents, in vitro screening against Mycobacterium tuberculosis is a common first step, followed by in vivo studies in infected animal models. researchgate.netnih.gov The evaluation of compounds for mood disorders often employs behavioral models in rodents, such as the forced swim test or elevated plus maze. nih.gov
The protocols for preclinical evaluation are continuously refined to improve their predictive value for human outcomes and to adhere to ethical guidelines for animal research. nih.gov
Q & A
Q. What are the common synthetic routes for 7-Methoxy-1H-indazole-4-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes. Key steps include:
- Cyclization : Use precursors like substituted benzaldehydes and hydrazines under acidic or basic conditions to form the indazole core .
- Methoxy Group Introduction : Electrophilic aromatic substitution (e.g., using methanol and acid catalysts) or protection/deprotection strategies for regioselective functionalization .
- Optimization : Continuous flow reactors improve yield consistency by controlling temperature, pressure, and reactant concentrations .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- X-ray Diffraction : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography due to their robustness and precision .
- Visualization : ORTEP-III (with a GUI) or WinGX are recommended for generating thermal ellipsoid plots and validating hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm the aldehyde proton (~9-10 ppm) and methoxy group (~3.8 ppm).
- IR : Stretching frequencies for aldehyde (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., aldehyde group for nucleophilic attacks) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets, such as enzymes or receptors, to guide functionalization strategies .
Q. What strategies resolve contradictions in biological activity data for indazole derivatives?
- Meta-Analysis : Compare IC values across studies (e.g., PubChem data for structurally similar compounds) to identify outliers .
- Experimental Validation : Reproduce assays under standardized conditions (e.g., fixed cell lines, ATP-based viability tests) to minimize variability .
- Statistical Tools : Apply ANOVA or Bayesian modeling to assess significance of conflicting results .
Q. How can the aldehyde group in this compound be selectively modified without affecting the methoxy substituent?
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- By-Product Control : Monitor intermediates via HPLC to identify and eliminate impurities early .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse and reduce costs in Suzuki-Miyaura couplings .
Q. How does the methoxy group influence the compound’s pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., using MarvinSketch) show methoxy groups reduce hydrophobicity, improving solubility .
- Metabolic Stability : In vitro microsomal assays (e.g., liver microsomes) assess oxidative demethylation rates to predict bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
